4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide
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Description
4-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide is a chemical compound synthesized from derivatives of nitrobenzaldehyde and 4-Methyl-benzenesulfonylhydrazine. It is used in various scientific applications including sensor development and molecular structure analysis.
Synthesis Analysis
The compound is synthesized using a condensation procedure. This involves the reaction of nitrobenzaldehyde derivatives with 4-Methyl-benzenesulfonylhydrazine, resulting in a product that crystallizes in solvents like ethanol and methanol. The synthesis is characterized by spectroscopic techniques such as FTIR, UV-Vis, 1H-NMR, and 13C-NMR (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of the compound has been confirmed using single-crystal X-ray diffraction techniques. Studies on similar sulfonohydrazide derivatives have provided insights into their crystal structures and molecular interactions (Salian et al., 2018).
Chemical Reactions and Properties
The compound exhibits selective reactivity, particularly in the development of sensors for specific ions like yttrium (Y3+) and lead (Pb2+). Its reactivity is characterized by a high sensitivity and selectivity for these ions, as demonstrated in electrochemical sensor applications (Rahman et al., 2020).
Mechanism of Action
properties
IUPAC Name |
4-methyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(21,22)17-16-8-11-6-14-15(24-9-23-14)7-13(11)18(19)20/h2-8,17H,9H2,1H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNGXONFJJHMHB-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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